![molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2](/img/structure/B2870400.png)
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, also known by its IUPAC name tetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, is a chemical compound with the molecular weight of 143.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 143.1 .科学研究应用
Anticancer Research
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione: has shown potential in anticancer research. It has been identified as a bioactive metabolite produced by marine bacteria, exhibiting in vitro anticancer activity against lung and cervical cancer cells . The compound induces apoptosis, cell cycle arrest at the G1 phase, and inhibits the migration and invasive capacity of cancer cells .
Materials Science
In the realm of materials science , this compound’s derivatives are explored for their electrical properties. For instance, polymers incorporating pyrrolopyrazine structures, which include the hexahydro-[1,3]dioxolo[4,5-c]pyrrole moiety, have been used to create organic thin-film transistors with promising charge transport performance .
Pharmaceuticals
The pharmaceutical industry investigates the use of This compound derivatives for their broad biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This makes the compound a valuable scaffold for drug discovery.
Agriculture
In agriculture , derivatives of this compound have been found in extracts from newly isolated Streptomyces species. These extracts show strong antioxidant activity, suggesting potential use as a preventive agent against free-radical associated diseases in crops .
Environmental Science
The antioxidative properties of this compound also find applications in environmental science . Its presence in marine-derived Streptomyces suggests a role in protecting against oxidative stress, which could be harnessed in environmental bioremediation processes .
Biochemistry
In biochemistry , the compound is part of the study of microbial populations and their novel bioactive metabolites. Its antioxidative properties are of interest for understanding the mechanisms of physiological aging and the development of chronic diseases .
Chemical Engineering
Chemical engineers explore the use of this compound in the synthesis of new materials. Its derivatives can be used to engineer novel polymers with specific physical properties for industrial applications .
Nanotechnology
Lastly, in nanotechnology , the compound’s derivatives could be used to develop new types of nanomaterials. Their antioxidative and bioactive properties may lead to innovations in the creation of nanoscale devices for medical and environmental applications .
安全和危害
未来方向
Pyrrolopyrazine derivatives, which include structures similar to Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of this compound in various fields.
属性
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

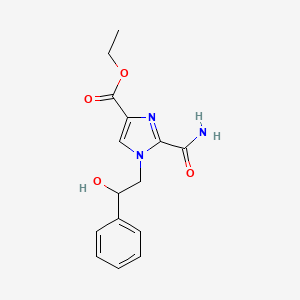
![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)

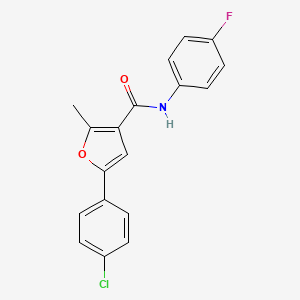
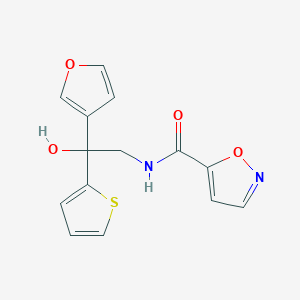
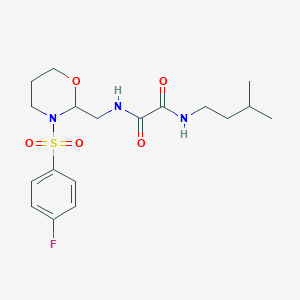
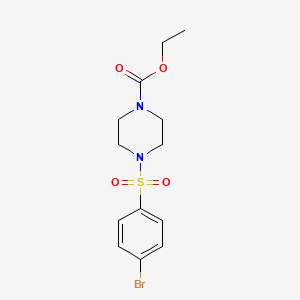
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

